molecular formula C6H9BrO B2542392 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2253631-03-5

1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2542392
CAS No.: 2253631-03-5
M. Wt: 177.041
InChI Key: DYOOINOBXMHTJP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound characterized by its strained ring system and the presence of a bromomethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to form the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires specialized equipment .

Industrial Production Methods: Industrial production of this compound may involve scalable and robust synthetic routes. One such method includes the use of photochemical reactions that can be scaled up to produce significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the bicyclic structure.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclic compounds, while oxidation and reduction can introduce or modify functional groups on the bicyclic framework .

Scientific Research Applications

1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Comparison with Similar Compounds

    Bicyclo[2.1.1]hexane: A similar bicyclic structure without the bromomethyl group.

    Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring system.

    Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a different arrangement of carbon atoms.

Properties

IUPAC Name

1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOOINOBXMHTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-03-5
Record name 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane
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